molecular formula C17H16O4 B13202939 3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid

3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid

Cat. No.: B13202939
M. Wt: 284.31 g/mol
InChI Key: JSXGCGBJWBOVLS-UHFFFAOYSA-N
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Description

3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid is an organic compound with the molecular formula C16H16O3 It is characterized by a benzyloxycarbonyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid typically involves the benzylation of 4-hydroxyphenylpropanoic acid. One common method includes the reaction of 4-hydroxyphenylpropanoic acid with benzyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Benzyloxycarbonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can undergo hydrolysis to release active intermediates that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid is unique due to the presence of the benzyloxycarbonyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

3-(4-phenylmethoxycarbonylphenyl)propanoic acid

InChI

InChI=1S/C17H16O4/c18-16(19)11-8-13-6-9-15(10-7-13)17(20)21-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H,18,19)

InChI Key

JSXGCGBJWBOVLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CCC(=O)O

Origin of Product

United States

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